6-Azauridine-5'-monophosphate

Vue d'ensemble

Description

Le 6-aza uridine 5’-monophosphate est un nucléoside modifié qui revêt une importance significative dans les domaines de la biochimie et de la biologie moléculaire. Ce composé est un dérivé du monophosphate d’uridine, où la base uracile est remplacée par un analogue 6-aza. Il joue un rôle crucial dans la synthèse de diverses molécules et trouve des applications très larges dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 6-aza uridine 5’-monophosphate implique généralement la modification du monophosphate d’uridine. Une méthode courante consiste à introduire un atome d’azote en position 6 du cycle uracile. Cela peut être réalisé par une série de réactions chimiques, notamment la nitration, la réduction et la cyclisation.

Méthodes de production industrielle : La production industrielle du 6-aza uridine 5’-monophosphate implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Enzymatic Interactions

6-Azauridine-5'-monophosphate primarily interacts with orotidine-5'-phosphate decarboxylase (OMPDC), an enzyme crucial for pyrimidine nucleotide biosynthesis. The compound acts as a competitive inhibitor by mimicking the substrate orotidine-5'-phosphate, thus preventing its conversion to uridine monophosphate. This inhibition can lead to significant changes in cellular metabolism, particularly affecting nucleotide synthesis pathways .

Synergistic Effects

Research has shown that the presence of purine derivatives can enhance the toxicity of this compound in cultured cells. This synergistic effect is attributed to the depletion of phosphoribosylpyrophosphate (PRPP), a critical substrate for nucleotide synthesis, thereby increasing the efficacy of nucleoside analogs like pyrazofurin and 6-azauridine .

Antiviral Activity

Several studies have evaluated the antiviral properties of this compound against various RNA viruses. For instance, it has demonstrated significant in vitro activity against viruses such as Japanese encephalitis and yellow fever, although its in vivo efficacy remains limited .

Inhibition Mechanism

The mechanism of inhibition by this compound involves competitive binding to OMPDC, which is supported by kinetic studies showing altered enzyme activity upon exposure to this compound. The inhibition results in increased levels of orotidine monophosphate, which can affect downstream metabolic pathways .

Structural Studies

Crystallographic studies have provided insights into how this compound binds to OMPDC. The binding mode and conformational changes observed in enzyme mutants suggest that specific amino acid interactions are crucial for effective inhibition .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

6-Azauridine-5'-monophosphate is a derivative of uridine, classified as a pentose phosphate with the molecular formula and a molecular weight of approximately 325.17 g/mol. Its unique structure includes a substituted triazine ring and a phosphate group attached to a ribose sugar, which allows it to inhibit enzymes involved in nucleotide metabolism, particularly orotidine-5'-phosphate decarboxylase. This inhibition affects RNA synthesis, making it a candidate for antiviral and anticancer therapies .

Anticancer Research

This compound has been extensively studied for its antineoplastic properties. Research indicates that it can inhibit the proliferation of cancer cells by disrupting nucleotide synthesis pathways. For instance, studies have shown that administration of 6-azauridine leads to altered enzyme activities in cancerous tissues, suggesting its potential as a therapeutic agent in treating chronic myelogenous leukemia .

Antiviral Applications

The compound's ability to integrate into RNA positions it as a potential antiviral agent. Its mechanism of action involves disrupting viral replication processes by interfering with RNA synthesis pathways, similar to other nucleoside analogues used in antiviral therapies .

Case Study 1: Chronic Myelogenous Leukemia

A study investigated the effects of 6-azauridine on de novo pyrimidine production in patients with chronic myelogenous leukemia. The results indicated that treatment with 6-azauridine resulted in significant alterations in pyrimidine metabolism, leading to reduced cancer cell viability .

Case Study 2: Enzyme Inhibition Studies

Research demonstrated that this compound binds effectively to orotidine-5'-phosphate decarboxylase, inhibiting its activity more potently than uridine-5'-monophosphate. This binding affinity highlights its potential for developing targeted therapies that exploit this inhibition for cancer treatment .

Mécanisme D'action

Le mécanisme d’action du 6-aza uridine 5’-monophosphate implique sa liaison au site actif de l’enzyme ribonucléotide réductase. Cette enzyme est responsable de la conversion des ribonucléotides en désoxyribonucléotides. En se liant à cette enzyme, le 6-aza uridine 5’-monophosphate obstrue le processus de conversion, empêchant ainsi la synthèse de l’ADN et de l’ARN. Cette inhibition est cruciale pour son rôle d’agent antiviral et anticancéreux .

Composés similaires :

Monophosphate d’uridine : Un nucléotide naturel impliqué dans la synthèse de l’ARN.

6-Azauridine : Un promédicament qui, une fois converti en 6-aza uridine 5’-monophosphate, inhibe la synthétase du monophosphate d’uridine.

Comparaison : Le 6-aza uridine 5’-monophosphate est unique en raison de sa capacité à inhiber la ribonucléotide réductase, une enzyme clé dans la synthèse de l’ADN et de l’ARN. Cela le distingue de composés similaires comme le monophosphate d’uridine, qui n’a pas cet effet inhibiteur. De plus, la structure modifiée du 6-aza uridine 5’-monophosphate lui permet d’être utilisé dans un éventail plus large d’applications scientifiques .

Comparaison Avec Des Composés Similaires

Uridine 5’-monophosphate: A naturally occurring nucleotide involved in the synthesis of RNA.

6-Azauridine: A prodrug that, upon conversion to 6-aza uridine 5’-monophosphate, inhibits uridine monophosphate synthase.

Comparison: 6-Aza uridine 5’-monophosphate is unique due to its ability to inhibit ribonucleotide reductase, a key enzyme in DNA and RNA synthesis. This sets it apart from similar compounds like uridine 5’-monophosphate, which does not have this inhibitory effect. Additionally, 6-aza uridine 5’-monophosphate’s modified structure allows it to be used in a broader range of scientific applications .

Activité Biologique

6-Azauridine-5'-monophosphate (6-Aza-UMP) is a significant derivative of uridine, classified as a pentose phosphate. Its unique structural characteristics and biological activities make it a compound of interest in medicinal chemistry and pharmacology. This article explores the biological activity of 6-Aza-UMP, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

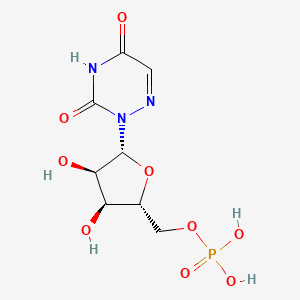

Chemical Structure and Properties

- Chemical Formula : C₈H₁₂N₃O₉P

- Molecular Weight : Approximately 325.17 g/mol

- Structure : The compound features a substituted triazine ring and a phosphate group attached to a ribose sugar, with a nitrogen atom at the 6 position differentiating it from uridine-5'-monophosphate.

6-Aza-UMP primarily functions as an antineoplastic agent , exhibiting its effects through the inhibition of enzymes involved in nucleotide metabolism. Notably, it has been shown to interact with orotidine-5'-phosphate decarboxylase (OMPDC), which plays a crucial role in pyrimidine metabolism.

Enzyme Interaction

Research indicates that 6-Aza-UMP binds more effectively to OMPDC than uridine-5'-monophosphate, suggesting a stronger inhibitory effect on the enzyme's activity. This interaction can lead to alterations in RNA synthesis pathways, impacting cell proliferation and viability .

Biological Activity and Therapeutic Applications

The biological activity of 6-Aza-UMP extends beyond its antineoplastic properties. It has demonstrated potential in various therapeutic contexts:

- Antiviral Activity : Studies suggest that 6-Aza-UMP may integrate into RNA, potentially offering applications in antiviral therapies .

- Cytostatic Effects : The compound has been observed to inhibit cell growth in vitro, which is attributed to its interference with RNA synthesis .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional similarities between 6-Aza-UMP and other nucleoside analogues:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Uridine 5'-monophosphate (UMP) | Base structure similar without nitrogen | Precursor for RNA synthesis |

| Cytidine 5'-monophosphate (CMP) | Pyrimidine base | Involved in RNA synthesis |

| **2-Aminopurine | Purine base with amino group | Functions as an antiviral agent |

| **6-Thioguanosine | Contains sulfur atom | Used in cancer therapy |

| This compound | Nitrogen at the 6 position | Distinct antineoplastic activity |

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that polymer-linked 6-Aza-UMP resins exhibited specific binding toward OMPDC, reinforcing the compound's role as a potent inhibitor .

- Antiviral Evaluation : Research on the antiviral properties of orotidine derivatives indicated that compounds like 6-Aza-UMP could serve as effective inhibitors of viral RNA synthesis .

- Cytostatic Effects : In vivo studies have shown that the cytostatic effect of 6-Aza-UMP on cell growth is linked to its ability to inhibit nucleotide metabolism pathways .

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(3,5-dioxo-1,2,4-triazin-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N3O9P/c12-4-1-9-11(8(15)10-4)7-6(14)5(13)3(20-7)2-19-21(16,17)18/h1,3,5-7,13-14H,2H2,(H,10,12,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVZOSYMNMNQFR-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942235 | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2018-19-1 | |

| Record name | 6-Azauridine-5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-aza uridine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-2-(5-O-phosphonopentofuranosyl)-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.